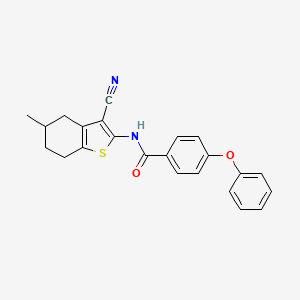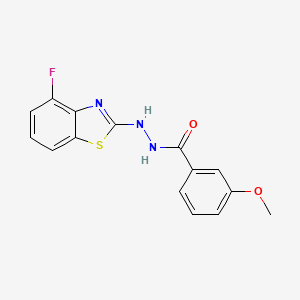![molecular formula C19H22FNO3 B2737288 2-(Adamantan-1-yl)-2-[(4-fluorophenyl)formamido]acetic acid CAS No. 352458-05-0](/img/structure/B2737288.png)
2-(Adamantan-1-yl)-2-[(4-fluorophenyl)formamido]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Adamantan-1-yl)-2-[(4-fluorophenyl)formamido]acetic acid, also known as AFA, is a chemical compound that has gained significant attention in scientific research. AFA is a derivative of adamantine, a polycyclic hydrocarbon, and is often used as a building block for the synthesis of other compounds.
Applications De Recherche Scientifique
Structural Analysis and Molecular Docking A study on adamantane derivatives, including a compound structurally related to 2-(Adamantan-1-yl)-2-[(4-fluorophenyl)formamido]acetic acid, performed X-ray, DFT, QTAIM analysis, and molecular docking to understand the effects of fluorine substitution. The fluorine atom altered crystal packing significantly, affecting intermolecular contacts. Theoretical and experimental analyses suggested potential inhibitory activity against 11-β-hydroxysteroid dehydrogenase 1, highlighting the compound's relevance in biological systems and drug design (Al-Wahaibi et al., 2018).
Cytotoxic and Apoptotic Effects Research on novel adamantane derivatives, including close analogs of the compound , evaluated their cytotoxic and apoptotic effects on various cancer cell lines. The study demonstrated that certain adamantane derivatives exhibit significant cytotoxicity, particularly against lung carcinoma cells. Moreover, these compounds induced apoptosis, pointing to their potential as cancer therapeutics (Turk-Erbul et al., 2021).
Nanoparticle Formation and Lower Critical Solution Temperature A study focused on fluoroalkyl-end-capped cooligomers containing adamantyl segments, similar in structural complexity to the compound of interest, revealed the formation of nanometer-size-controlled particles in water and organic solvents. These nanoparticles exhibited unique behaviors, such as a lower critical solution temperature in organic media, suggesting applications in material science and nanotechnology (Mugisawa et al., 2007).
Electroactive Polyamides and Polyimides Investigations into electroactive aromatic polyamides and polyimides with adamantylphenoxy-substituted triphenylamine units have shown that these polymers, related to adamantane derivatives, are amorphous, soluble in polar solvents, and form strong, transparent films. They exhibit high thermal stability and electrochromic properties, making them suitable for advanced electronic and photonic applications (Hsiao et al., 2009).
Antimicrobial and Hypoglycemic Activities Research on adamantane-isothiourea hybrid derivatives demonstrated their antimicrobial activity against various pathogens and in vivo hypoglycemic activity in diabetic rats. These findings underscore the therapeutic potential of adamantane derivatives in treating infectious diseases and managing diabetes (Al-Wahaibi et al., 2017).
Propriétés
IUPAC Name |
2-(1-adamantyl)-2-[(4-fluorobenzoyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO3/c20-15-3-1-14(2-4-15)17(22)21-16(18(23)24)19-8-11-5-12(9-19)7-13(6-11)10-19/h1-4,11-13,16H,5-10H2,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFSHYRSVIKQNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)O)NC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-2,2-dimethyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2737208.png)
![2-[(2-Methylpropyl)amino]acetic acid hydrochloride](/img/structure/B2737212.png)

![L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-, 2-oxo-2-phenylethyl ester](/img/structure/B2737215.png)
![Ethyl 5-[(2,6-difluorobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2737216.png)


![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2737220.png)
![N-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2737222.png)
![3-Chloro-4-[4-(2-chlorobenzyl)piperazin-1-yl]aniline](/img/structure/B2737224.png)
![Ethyl 4-(2-methoxyphenyl)-2-oxo-6-[(phenylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2737226.png)

![3-[(2-Hydroxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2737228.png)